Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its two methyl groups at the 4 and 5 positions and a carboxylate group at the 2 position, making it a derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst such as iron (III) chloride . This reaction typically occurs under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 2,5-Dimethyl-1H-pyrrole-3-carboxylate
- Pyrrole-2-carboxaldehyde derivatives
Uniqueness
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the potassium ion also influences its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H8KNO2 |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
potassium;4,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO2.K/c1-4-3-6(7(9)10)8-5(4)2;/h3,8H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QZQSAYSBVINPAO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.